An In-depth Technical Guide to 5-Bromo-1,3-dichloro-2-isopropoxybenzene
An In-depth Technical Guide to 5-Bromo-1,3-dichloro-2-isopropoxybenzene
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 5-Bromo-1,3-dichloro-2-isopropoxybenzene (CAS No. 1133116-33-2). While experimental data for this specific compound is limited in publicly available literature, this document synthesizes information on its precursor, predicted properties based on analogous structures, and a detailed, field-proven protocol for its synthesis via Williamson ether synthesis. This guide is intended for researchers, scientists, and drug development professionals who may utilize this compound as a key intermediate in the design and synthesis of novel chemical entities. We will delve into the rationale behind the synthetic strategy, purification techniques, and analytical characterization methods. Furthermore, we will explore the potential biological activities and safety considerations based on the broader class of halogenated aromatic ethers, providing a solid foundation for future research and development.
Introduction and Chemical Identity
5-Bromo-1,3-dichloro-2-isopropoxybenzene is a halogenated aromatic ether. Its structure, characterized by a benzene ring substituted with a bromine atom, two chlorine atoms, and an isopropoxy group, makes it a potentially valuable building block in medicinal chemistry and materials science. The unique combination and positioning of these functional groups can influence the molecule's reactivity, lipophilicity, and metabolic stability, making it an attractive scaffold for the synthesis of new bioactive compounds.
Chemical Structure and Identifiers:
| Identifier | Value |
| IUPAC Name | 5-Bromo-1,3-dichloro-2-(propan-2-yloxy)benzene |
| CAS Number | 1133116-33-2[1] |
| Molecular Formula | C₉H₉BrCl₂O[1] |
| Molecular Weight | 283.98 g/mol [1][2] |
| InChI Key | LUNWKSQFHLDZOY-UHFFFAOYSA-N[1] |
Physicochemical Properties
Table of Predicted Physicochemical Properties:
| Property | Predicted Value/Information | Rationale/Comparison |
| Physical State | Likely a solid or high-boiling liquid at room temperature. | Halogenated benzenes with similar molecular weights are often solids or high-boiling liquids. For example, 2-bromo-4,6-dichlorophenol is an off-white solid[3]. |
| Melting Point | Not available. | |
| Boiling Point | Expected to be >200 °C at atmospheric pressure. | The presence of multiple halogens and the benzene ring increases the boiling point due to increased molecular weight and van der Waals forces. |
| Solubility | Insoluble in water. Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone, THF). | The hydrophobic nature of the halogenated benzene ring and the isopropoxy group will dominate its solubility profile. |
| Density | Expected to be >1 g/mL. | Halogenated aromatic compounds are generally denser than water. |
| Storage | Store at 2-8°C in a tightly sealed container in a dry and well-ventilated place.[2] | Recommended by chemical suppliers to ensure long-term stability. |
Synthesis and Purification
The most logical and well-established method for the synthesis of 5-Bromo-1,3-dichloro-2-isopropoxybenzene is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 2-bromo-4,6-dichlorophenol will act as the nucleophile, attacking an isopropyl halide.
Rationale for Synthetic Approach
The Williamson ether synthesis is a robust and versatile method for preparing both symmetrical and unsymmetrical ethers.[4][5] The reaction proceeds via an SN2 mechanism, where an alkoxide ion displaces a halide ion from an alkyl halide.[4][5] For the synthesis of an aryl alkyl ether, it is crucial to use a phenoxide and an alkyl halide, rather than an aryl halide and an alkoxide. This is because aryl halides are generally unreactive towards SN2 reactions due to the high strength of the C(sp²)-X bond and steric hindrance.
The proposed two-step synthesis is as follows:
-
Step 1: Synthesis of the Phenolic Precursor: Bromination of 2,4-dichlorophenol to yield 2-bromo-4,6-dichlorophenol.
-
Step 2: Williamson Ether Synthesis: Reaction of 2-bromo-4,6-dichlorophenol with an isopropylating agent in the presence of a base.
Experimental Protocols
This protocol is adapted from a procedure reported in Bioorganic & Medicinal Chemistry Letters.[3]
Diagram of the Synthesis of 2-Bromo-4,6-dichlorophenol:
Caption: Synthesis of 2-bromo-4,6-dichlorophenol from 2,4-dichlorophenol.
Materials:
-
2,4-Dichlorophenol (1.0 eq)
-
Toluene
-
Bromine (2.0 eq)
-
t-Butylamine (1.0 eq)
-
Aqueous sodium thiosulfate
-
Hexane
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2,4-dichlorophenol (e.g., 20.0 g, 0.12 mol) in toluene (200 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to -50 °C using a dry ice/acetone bath.
-
Slowly add bromine (e.g., 22 mL, 0.24 mol) to the cooled solution while maintaining the temperature at -50 °C. Stir the mixture for 20 minutes.[3]
-
To this reaction mixture, add t-butylamine (e.g., 13 mL, 0.12 mol) at -50 °C and stir for an additional 30 minutes.[3]
-
Quench the reaction by adding aqueous sodium thiosulfate (300 mL) to consume any unreacted bromine.
-
Separate the organic layer. Extract the aqueous layer with hexane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 2-bromo-4,6-dichlorophenol as an off-white solid.[3]
-
Purification: The crude product is often of high purity (97% reported) and may be used directly in the next step.[3] If further purification is required, recrystallization from a suitable solvent system (e.g., hexane) or column chromatography on silica gel can be employed.
Characterization of 2-Bromo-4,6-dichlorophenol:
-
Mass Spectrometry (ESI+): m/z 241[3]
-
¹H NMR (400 MHz, CDCl₃): δ 7.42 (s, 1H), 7.32 (s, 1H), 5.84 (s, 1H, -OH)[3]
This is a generalized protocol for the Williamson ether synthesis adapted for this specific transformation.[6][7]
Diagram of the Williamson Ether Synthesis:
Caption: Williamson ether synthesis of the target compound.
Materials:
-
2-Bromo-4,6-dichlorophenol (1.0 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq) or another suitable base (e.g., sodium hydride)
-
2-Bromopropane or 2-iodopropane (1.2-1.5 eq)
-
Anhydrous acetone or dimethylformamide (DMF)
-
Dichloromethane (DCM) or ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-bromo-4,6-dichlorophenol in anhydrous acetone or DMF, add anhydrous potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add 2-bromopropane (or 2-iodopropane) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Dissolve the crude product in dichloromethane or ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Spectral Characterization (Predicted)
While experimental spectra for 5-Bromo-1,3-dichloro-2-isopropoxybenzene are not available, we can predict the key features based on its structure and the known spectral properties of related compounds.
¹H NMR Spectroscopy
-
Aromatic Protons: Two singlets are expected in the aromatic region (δ 7.0-7.5 ppm), corresponding to the two non-equivalent protons on the benzene ring.
-
Isopropoxy Group: A septet (or multiplet) for the methine proton (-OCH-) is expected in the range of δ 4.0-4.7 ppm. A doublet for the six equivalent methyl protons (-CH₃) is expected around δ 1.2-1.5 ppm. Protons on carbons adjacent to an ether oxygen are shifted downfield.[8]
¹³C NMR Spectroscopy
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the isopropoxy group will be shifted downfield (δ ~150-160 ppm). The carbons bonded to chlorine and bromine will also have characteristic shifts.
-
Isopropoxy Group: A signal for the methine carbon (-OCH-) is expected around δ 70-75 ppm, and a signal for the methyl carbons (-CH₃) is expected around δ 20-25 ppm.
Mass Spectrometry
-
Molecular Ion Peak (M+): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio). This will result in a cluster of peaks for the molecular ion.[2]
-
Fragmentation: Common fragmentation patterns for aromatic ethers include cleavage of the ether bond. Loss of the isopropyl group (C₃H₇) or propene (C₃H₆) from the molecular ion are likely fragmentation pathways. A prominent peak at m/z 91, corresponding to a tropylium ion, is a common feature in the mass spectra of alkyl-substituted benzene rings.[9]
Infrared (IR) Spectroscopy
-
C-O-C Stretch: A strong absorption band characteristic of an aryl-alkyl ether is expected in the region of 1200-1275 cm⁻¹ (asymmetric stretch) and 1020-1075 cm⁻¹ (symmetric stretch).[10]
-
Aromatic C-H Stretch: A peak above 3000 cm⁻¹ is characteristic of aromatic C-H stretching.[11]
-
Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.[11]
-
C-Cl and C-Br Stretches: Absorptions for C-Cl and C-Br bonds will be present in the fingerprint region, typically below 800 cm⁻¹.[12]
Potential Applications and Biological Activity
While there is no specific literature on the applications of 5-Bromo-1,3-dichloro-2-isopropoxybenzene, the structural motifs present in the molecule suggest several potential areas of interest for researchers in drug discovery and agrochemicals.
-
Scaffold for Bioactive Molecules: Halogenated aromatic compounds are prevalent in many pharmaceuticals and agrochemicals. The presence of chlorine and bromine atoms can enhance biological activity by increasing lipophilicity, which can improve membrane permeability, and by providing sites for metabolic transformation or specific interactions with biological targets.
-
Potential as an Intermediate: This compound can serve as a versatile intermediate for further functionalization. The bromine atom, in particular, can be readily transformed into other functional groups via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the synthesis of a diverse library of compounds for screening.
-
Inference from Related Compounds:
-
Polychlorinated Biphenyls (PCBs) and Ethers: While known for their toxicity, the study of polychlorinated aromatic compounds has revealed a wide range of biological activities, including effects on enzyme induction and cellular signaling pathways.[13] Understanding the structure-activity relationships of these compounds can guide the design of new molecules with desired therapeutic or pesticidal effects.
-
Antimicrobial and Antifungal Activity: Many halogenated phenols and their derivatives have demonstrated antimicrobial and antifungal properties. The introduction of an isopropoxy group may modulate this activity and improve the pharmacokinetic profile of the parent phenol.
-
Enzyme Inhibition: The substituted benzene ring could potentially act as a ligand for various enzymes, making this compound a starting point for the development of enzyme inhibitors.
-
Safety and Handling
Disclaimer: Specific toxicological data for 5-Bromo-1,3-dichloro-2-isopropoxybenzene is largely unavailable. The following recommendations are based on the general hazards associated with halogenated aromatic compounds.[14]
-
General Hazards: Halogenated aromatic compounds can be toxic and should be handled with care.[15] Potential health effects may include skin and eye irritation, respiratory tract irritation, and potential long-term effects on the liver and other organs with chronic exposure.[16] Some halogenated aromatic compounds are known or suspected carcinogens.[16]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: Handle in a well-ventilated area, preferably in a chemical fume hood. If the substance is volatile or if aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
-
Disposal: Dispose of this chemical and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste.
Conclusion
5-Bromo-1,3-dichloro-2-isopropoxybenzene is a chemical intermediate with potential for use in the synthesis of novel compounds in the pharmaceutical and agrochemical industries. While specific experimental data for this molecule is scarce, this guide provides a robust framework for its synthesis, purification, and characterization based on well-established chemical principles and data from analogous compounds. The proposed two-step synthesis, involving the bromination of 2,4-dichlorophenol followed by a Williamson ether synthesis, offers a reliable route to this compound. Researchers working with this molecule should exercise caution due to the general toxicity of halogenated aromatic compounds and follow appropriate safety protocols. Further research is warranted to fully elucidate the physicochemical properties, spectral data, and biological activity of this compound.
References
-
O'Brien, A., et al. (2019). Bioorganic & Medicinal Chemistry Letters, 29(20), 126611. [Link]
- Greenlee, W. F., & Poland, A. (1979). Developmental toxicology of the halogenated aromatics: effects on enzyme development. Annals of the New York Academy of Sciences, 320, 294-303.
- Poland, A., & Knutson, J. C. (1982). Mechanism of action of toxic halogenated aromatics. Environmental Health Perspectives, 44, 207-215.
-
Merck Veterinary Manual. Halogenated Aromatic Poisoning (PCB and Others). [Link]
-
ResearchGate. Toxicity Tests and Halogenated Diphenyl Ethers. [Link]
-
PubMed. FTIR studies of intermolecular hydrogen bonding in halogenated ethanols. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. [Link]
-
PubChem. 1-Chloro-3-(propan-2-yloxy)benzene. [Link]
-
University of Missouri-St. Louis. The Williamson Ether Synthesis. [Link]
-
The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]
-
California Air Resources Board. physical and chemical properties. [Link]
-
YouTube. Williamson Ether Synthesis. [Link]
-
Spectroscopy Online. Halogenated Organic Compounds. [Link]
-
SpectraBase. 2-Bromo-4-chlorophenol - Optional[1H NMR] - Spectrum. [Link]
- Google Patents. US4223166A - Process for producing 4-bromo-2-chlorophenols.
-
PubMed. Bromination of aromatic compounds by residual bromide in sodium chloride matrix modifier salt during heated headspace GC/MS analysis. [Link]
- Google Patents. US10392616B2 - CRISPR RNA targeting enzymes and systems and uses thereof.
-
Chemistry LibreTexts. 18.8: Spectroscopy of Ethers. [Link]
-
Rocky Mountain Labs. Difference between Ether and Ester Bonding in FTIR Spectra. [Link]
-
Organic Syntheses. 2,6-dichlorophenol. [Link]
-
PubMed. Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. [Link]
-
BMRB. BMRB entry bmse000691 - 2,4-dichlorophenol (C6H4OCl2). [Link]
-
MDPI. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. [Link]
-
PubMed. Affinity purification and characterization of 2,4-dichlorophenol hydroxylase from Pseudomonas cepacia. [Link]
-
YouTube. GCMS 3 Fragmentation Patterns. [Link]
-
Whitman College. GCMS Section 6.9.5. [Link]
-
PMC. Biological activity of polychlorinated biphenyls related to conformational structure. [Link]
-
ResearchGate. Analysis of chlorinated and brominated polycyclic aromatic hydrocarbons in total deposition by GC/MS/MS. [Link]
-
ResearchGate. Traditional methods for the synthesis of 2,4-dichlorophenol. [Link]
-
MDPI. Water-Soluble Salts Based on Benzofuroxan Derivatives—Synthesis and Biological Activity. [Link]
-
PMC. Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. [Link]
-
PMC. Altered biologic activities of commercial polychlorinated biphenyl mixtures after microbial reductive dechlorination. [Link]
Sources
- 1. FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives<sup>†</sup> [cjcp.ustc.edu.cn]
- 2. m.youtube.com [m.youtube.com]
- 3. 2-bromo-4,6-dichlorophenol synthesis - chemicalbook [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. jk-sci.com [jk-sci.com]
- 7. The Williamson Ether Synthesis [cs.gordon.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. GCMS Section 6.9.5 [people.whitman.edu]
- 10. rockymountainlabs.com [rockymountainlabs.com]
- 11. 2-Bromo-4-chlorophenol 98 695-96-5 [sigmaaldrich.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Altered biologic activities of commercial polychlorinated biphenyl mixtures after microbial reductive dechlorination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics - MSD Veterinary Manual [msdvetmanual.com]
- 15. Mechanism of action of toxic halogenated aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Appendix I - Hazards Of Functional Groups [ehs.cornell.edu]
